2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
- Antibacterial Properties : Imidazole-containing compounds exhibit antibacterial effects. Researchers explore their potential as novel antibiotics to combat drug-resistant bacteria .
- Antitumor and Anti-neoplastic Activities : Certain derivatives display promising antitumor and anti-neoplastic properties, making them candidates for cancer therapy .
- PTP1B Inhibition : Imidazole-based compounds can inhibit protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity treatment .
Supramolecular Chemistry
Imidazole-containing molecules serve as versatile building blocks in supramolecular chemistry:
- Chemosensors : These compounds can act as chemosensors for detecting specific ions (e.g., hypochlorite and Cu^2+) .
Material Science
Imidazole derivatives find applications in material science:
- Carbene Pincer Ligands : These ligands play a crucial role in catalysis and coordination chemistry .
- Antioxidants for Lubricants : Imidazole-based compounds enhance lubricant stability and performance .
Agrochemicals
Imidazole-based compounds contribute to agrochemical research:
Biomimetic Catalysis
Imidazole-containing compounds participate in biomimetic reactions:
Synthetic Routes and Methodology
Understanding the synthetic routes is essential for efficient compound production:
- 2-Acyl-1-Methyl-1H-Imidazoles : These intermediates can be synthesized from pyrrolidine amides and 1-methyl-2-lithio-1H-imidazole .
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more
- Various sources cited in MDPI articles: Molbank and Molbank
- Recent advances in the synthesis of imidazoles. RSC Advances, 10(22), 12961–12967. Read more
- Synthesis and conversion of 2-acyl-1-methyl-1H-imidazoles. Chemical & Pharmaceutical Bulletin, 35(3), 1058–1069. Read more
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Given the broad range of chemical and biological properties of imidazole, it continues to be an important synthon in the development of new drugs . The ongoing challenge of antimicrobial resistance (AMR) in drug therapy underscores the need for the development of new drugs that overcome these problems .
properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-14-6-5-13-10(14)15-9-8(7-11)3-2-4-12-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYQZOLPCRPQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile |
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